[] styralyl butyrate, 3460-44-4 - The Good Scents Company ()
Alpha-Methylbenzyl butyrate is an organic compound with the molecular formula C₁₂H₁₆O₂. It is classified as an ester, specifically derived from the reaction of alpha-methylbenzyl alcohol and butyric acid. This compound is known for its fruity-floral aroma and is often utilized in the fragrance and flavor industries due to its pleasant scent profile, reminiscent of jasmine and stone fruits like apricot and apple .
Research indicates that alpha-methylbenzyl butyrate exhibits certain biological activities. It has been studied for its potential antimicrobial properties, which may make it useful in food preservation and cosmetic formulations . Additionally, its pleasant aroma contributes to its use in aromatherapy and as a fragrance component in personal care products.
Alpha-Methylbenzyl butyrate can be synthesized through several methods:
Alpha-Methylbenzyl butyrate finds applications in various fields:
Studies on interaction profiles indicate that alpha-methylbenzyl butyrate may interact with other compounds within formulations. Its compatibility with various solvents and other fragrance ingredients is crucial for formulating stable products. Research into its interactions with biological systems suggests potential synergistic effects when combined with other antimicrobial agents .
Alpha-Methylbenzyl butyrate shares structural similarities with several other esters and aromatic compounds. Here are a few notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Methyl butyrate | Ester | Fruity aroma; used in flavoring |
Ethyl 2-methylbutyrate | Ester | Fruity scent; used in perfumes |
Benzyl acetate | Ester | Sweet, fruity aroma; common in fragrances |
Alpha-Methylphenethyl acetate | Ester | Floral notes; used in high-end perfumes |
What sets alpha-methylbenzyl butyrate apart from these compounds is its specific combination of fruity-floral notes that closely resemble jasmine while also exhibiting a broader flavor profile that includes stone fruits. This unique scent makes it particularly valuable in both high-end perfumery and food flavoring applications .
Alpha-methylbenzyl butyrate, systematically designated as 1-phenylethyl butanoate according to International Union of Pure and Applied Chemistry nomenclature [1] [2], possesses the molecular formula C₁₂H₁₆O₂ with a molecular weight of 192.25 grams per mole [1] [3]. The compound is uniquely identified by its Chemical Abstracts Service registry number 3460-44-4 [1] [2] and maintains regulatory recognition under EINECS number 222-409-5 [4] and FEMA number 2686 [5].
The molecular structure consists of a butyrate ester functionality linked through a chiral carbon center to a phenyl ring system [1] [2]. The canonical Simplified Molecular Input Line Entry System representation CCCC(=O)OC(C)C1=CC=CC=C1 [1] [2] accurately depicts the connectivity pattern, while the International Chemical Identifier InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 [1] [2] provides complete structural specification including hydrogen atom positioning.
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 1-phenylethyl butanoate [1] |
Common Names | alpha-Methylbenzyl butyrate; 1-Phenylethyl butyrate; Styralyl butyrate; Methylphenylcarbinyl butyrate [2] [4] |
Molecular Formula | C₁₂H₁₆O₂ [1] [3] |
Molecular Weight (grams per mole) | 192.25 [1] [2] |
Chemical Abstracts Service Registry Number | 3460-44-4 [1] [2] |
EINECS Number | 222-409-5 [4] |
FEMA Number | 2686 [5] |
JECFA Number | 803 [5] |
Simplified Molecular Input Line Entry System | CCCC(=O)OC(C)C1=CC=CC=C1 [1] [2] |
International Chemical Identifier | InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 [1] [2] |
International Chemical Identifier Key | GGKADXREVJTZMF-UHFFFAOYSA-N [1] [2] |
The structural framework exhibits the characteristic features of aromatic esters, specifically classified as a secondary alcohol ester [6]. The ester linkage forms through the esterification reaction between alpha-methylbenzyl alcohol (1-phenylethanol) and butyric acid [6], resulting in the elimination of water and formation of the characteristic carbonyl oxygen-carbon single bond connectivity.
The aromatic component maintains the standard benzene ring geometry with equivalent carbon-carbon bond lengths and 120-degree bond angles characteristic of sp² hybridization [1] [2]. The aliphatic butyrate chain adopts a predominantly extended conformation in the gas phase, consistent with typical alkyl chain behavior in ester compounds.
The conformational landscape of alpha-methylbenzyl butyrate is governed by rotational freedom around several key bonds, particularly the ester carbonyl-oxygen linkage and the phenyl-aliphatic carbon connection. Computational studies on related phenyl esters demonstrate that these compounds typically adopt nonplanar conformations due to steric interactions and electronic effects [7].
Research on phenyl ester conformational behavior indicates that the ester moiety preferentially adopts a Z configuration (carbonyl oxygen cis to the phenyl group) in the most stable conformer [7]. The internal barrier to rotation about the carbon(1)-oxygen bond exhibits significant dependence on the dihedral angle, with computed values following the relationship: energy barrier = (-5.17 ± 0.27) sin²θ - (2.42 ± 0.27) sin²2θ, where θ represents the dihedral angle from the planar conformer [7].
Stereochemical Feature | Description |
---|---|
Stereogenic Centers | 1 [3] |
Chiral Carbon Position | Carbon-1 (attached to phenyl ring) [3] |
Optical Activity | Racemic mixture (+/-) [3] |
Enantiomeric Forms | R and S enantiomers [3] |
Configuration Assignment | Based on Cahn-Ingold-Prelog rules [8] |
Commercial Form | Typically racemic [3] |
The expectation value of the dihedral angle approaches 58 degrees at 300 Kelvin [7], indicating substantial deviation from planarity. This nonplanar arrangement minimizes steric hindrance while optimizing electronic interactions between the aromatic system and the ester functionality.
Conformational analysis of the butyrate chain reveals similarities to butyric acid conformational behavior. Matrix isolation studies of butyric acid demonstrate the coexistence of multiple conformers, including both planar (TTT) and nonplanar (G±TT) arrangements [9]. The most stable conformer exhibits a nonplanar aliphatic chain configuration, with energy barriers for conformational interconversion determined through Møller-Plesset perturbation theory calculations [9].
Unlike simple esters, alpha-methylbenzyl butyrate does not exhibit classical tautomerism due to the absence of readily exchangeable protons in positions that would facilitate keto-enol equilibria. However, the compound may undergo restricted rotation around the ester bond under certain conditions, leading to distinct rotational isomers with different spatial arrangements of the aromatic and aliphatic components.
The chiral center at the alpha position introduces additional complexity to the conformational analysis. Each enantiomer can adopt multiple conformational states, and the energy differences between these states may vary depending on the absolute configuration (R or S) of the stereogenic center [8]. This stereochemical influence extends to the preferred orientations of both the phenyl ring and the butyrate chain relative to the central chiral carbon.
Contemporary computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of alpha-methylbenzyl butyrate. Density functional theory calculations employing the B3LYP functional represent the most widely utilized methodology for organic molecular systems due to their optimal balance between computational efficiency and chemical accuracy [10] [11].
The B3LYP/def2-SVP level of theory, recognized as achieving high precision within acceptable computational cost parameters for large-scale organic molecule calculations [10], enables comprehensive geometry optimization and property prediction. This computational approach successfully reproduces experimental molecular properties with mean absolute errors typically below 2.2 kilocalories per mole for bond dissociation energies [12].
Quantum chemical calculations predict specific geometric parameters for the optimized molecular structure. The phenyl ring maintains characteristic aromatic bond lengths, with carbon-carbon distances approximating 1.39 Ångstroms and carbon-hydrogen bonds measuring approximately 1.08 Ångstroms [13]. The ester carbonyl bond length is predicted to be approximately 1.21 Ångstroms, consistent with typical carbonyl double bond characteristics [13].
The computational predictions indicate that the carbon-oxygen single bond in the ester linkage exhibits a length of approximately 1.34 Ångstroms [13], while the carbon-carbon bond connecting the chiral center to the phenyl ring measures approximately 1.51 Ångstroms [14]. These bond lengths reflect the sp³ hybridization of the chiral carbon and the sp² character of the carbonyl carbon.
Physical Property | Value |
---|---|
Physical State | Liquid [15] |
Appearance | Colorless oily liquid [15] |
Density (grams per cubic centimeter) | 0.99 [15] |
Boiling Point | 83-84°C (3 millimeters mercury) [15] |
Solubility in Water | Insoluble [15] |
Solubility in Organic Solvents | Soluble in oils and organic solvents [15] |
LogP | 3.09090 [15] |
Vibrational frequency calculations provide comprehensive predictions of infrared and Raman spectroscopic properties. The carbonyl stretching frequency is computationally predicted to occur near 1750 wavenumbers, characteristic of aliphatic ester carbonyls [16]. Aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region, while carbon-hydrogen stretching frequencies span the 2850-3100 wavenumber range [16].
Electronic property calculations reveal the compound's polarizability and dipole moment characteristics. The molecular dipole moment arises primarily from the ester functionality, with the carbonyl oxygen carrying partial negative charge balanced by partial positive charges on the carbonyl carbon and the alpha carbon [16]. This charge distribution influences the compound's solubility behavior and intermolecular interaction patterns.
Thermodynamic property predictions indicate standard enthalpy of formation values consistent with similar aromatic esters. The compound exhibits moderate thermal stability, with calculated bond dissociation energies suggesting that the weakest bonds involve carbon-hydrogen cleavages rather than carbon-carbon or carbon-oxygen ester bond rupture [12].
The computational analysis supports the experimental observation that alpha-methylbenzyl butyrate exists as a racemic mixture under normal synthetic conditions [3]. Energy calculations for both R and S enantiomers yield essentially identical values, confirming the equal thermodynamic stability of both stereoisomeric forms in the absence of chiral environments.